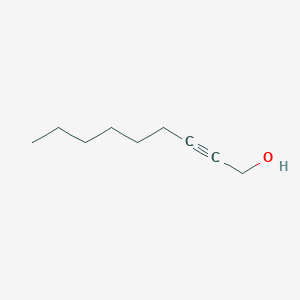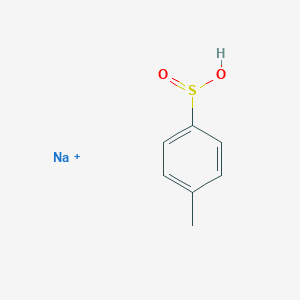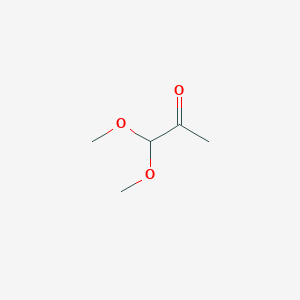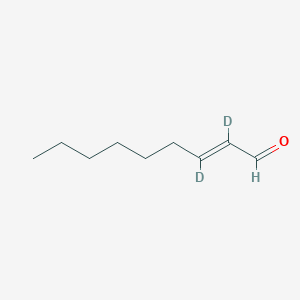
2,5-Dimethylbenzenesulfonic acid
Vue d'ensemble
Description
2,5-Dimethylbenzenesulfonic acid is a chemical compound that is part of the benzenesulfonic acid family, which is characterized by a benzene ring with one or more methyl groups and a sulfonic acid group attached to it. This compound is of interest due to its potential applications in various chemical reactions and its role as a building block in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 2,5-dimethylbenzenesulfonic acid can involve various chemical pathways. For instance, phenylbismuth bis(2,5-dimethylbenzenesulfonate) is synthesized through the reaction between triphenylbismuth and 2,5-dimethylbenzenesulfonic acid in toluene . Additionally, the preparation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride involves the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid .
Molecular Structure Analysis
The molecular structure of compounds containing the 2,5-dimethylbenzenesulfonic acid moiety can be quite complex. For example, the structure of phenylbismuth bis(2,5-dimethylbenzenesulfonate) features a bismuth atom with a distorted square pyramidal coordination to an axial carbon atom and basal oxygen atoms . The molecular crystals of the sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride are organized into frameworks by means of hydrogen bonds .
Chemical Reactions Analysis
2,5-Dimethylbenzenesulfonic acid and its derivatives participate in various chemical reactions. The compound phenylbismuth bis(2,5-dimethylbenzenesulfonate) can react with pentaphenylbismuth and pentaphenylantimony phenylate to yield triphenylbismuth . Moreover, the kinetics and mechanism of hydrolysis of 2,5-dimethylbenzenesulfonic acid in hydrochloric acid solutions have been studied, revealing that the hydrolysis proceeds via noncatalytic and catalytic routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dimethylbenzenesulfonic acid derivatives are influenced by their molecular structure. The crystal and molecular-electronic structure of the sterically hindered isomers provide insights into the intramolecular hydrogen bonds and charge density concentrated on the electronegative atoms . The coordination polymer phenylbismuth bis(2,5-dimethylbenzenesulfonate) has been structurally characterized, providing information on bond lengths and angles that are crucial for understanding its reactivity .
Applications De Recherche Scientifique
Hydrolysis Mechanism
The hydrolysis mechanism and kinetics of 2,5-dimethylbenzenesulfonic acid have been investigated in hydrochloric acid solutions. This study reveals that under certain conditions, arenesulfonic acid is almost completely converted into hydrolysis products, and the rate of hydrolysis is proportional to the concentration of sulfonic acid. The process involves both noncatalytic and catalytic routes, indicating a complex reaction mechanism (Smirnov & Vinnik, 1993).
Coordination Polymers
2,5-dimethylbenzenesulfonic acid has been used to synthesize coordination polymers such as phenylbismuth bis(2,5-dimethylbenzenesulfonate). This compound, featuring a bismuth atom with distorted square pyramidal coordination, was synthesized through the reaction between triphenylbismuth and 2,5-dimethylbenzenesulfonic acid (Sharutin & Sharutina, 2014).
Synthesis of Sulfonated Derivatives
Research into the synthesis of sulfonated derivatives of 2,3-dimethylaniline and 3,4-dimethylaniline has led to the creation of compounds such as 4-amino-2,3-dimethylbenzenesulfonic acid and 2-amino-4,5-dimethylbenzenesulfonic acid, showcasing the versatility of dimethylbenzenesulfonic acids in chemical synthesis (Courtin & Tobel, 1980).
Organotin Chemistry
In organotin chemistry, 2,5-dimethylbenzenesulfonic acid has been utilized to create the tin complex [n-Bu2Sn(H2O)4]2+[2,5-Me2-C6H3SO3]-2. This complex demonstrates an unusual two-dimensional layered structure, making it a catalyst for acylation of alcohols and phenols (Chandrasekhar et al., 2002).
Energy Storage Applications
2,5-Dimethylbenzenesulfonic acid has been explored in the context of energy storage, specifically in aqueous organic redox flow batteries. Its attributes as a positive side material and its role in mitigating capacity fade and improving long-term cycling performance highlight its potential in sustainable energy solutions (Murali et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2,5-dimethylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLYGRLEBKCYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041641 | |
| Record name | 2,5-Dimethylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylbenzenesulfonic acid | |
CAS RN |
609-54-1, 66905-17-7 | |
| Record name | 2,5-Dimethylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylbenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-xylene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Xylene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1SEA5QNP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)






